1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one

Description

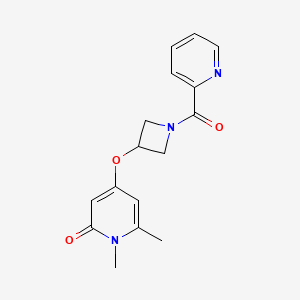

1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 4.

Properties

IUPAC Name |

1,6-dimethyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-7-12(8-15(20)18(11)2)22-13-9-19(10-13)16(21)14-5-3-4-6-17-14/h3-8,13H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCYJLTTGUCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps, each carefully controlled to ensure high yield and purity. The synthesis begins with the preparation of 1-picolinoylazetidin-3-yl intermediate, which is then reacted with 1,6-dimethyl-4-hydroxypyridin-2(1H)-one under specific conditions to form the final product. Reagents such as organometallic catalysts and controlled temperature environments are crucial for these steps.

Industrial Production Methods: : For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: : Various halides and acid chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Oxidation: : Introduction of ketone or alcohol functional groups.

Reduction: : Formation of amine derivatives.

Substitution: : Wide range of substituted products depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Chemistry: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable tool in synthetic organic chemistry.

Biology: : In biological research, this compound has been investigated for its potential role as an enzyme inhibitor. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: : Pharmacologically, this compound shows promise in the treatment of certain diseases due to its unique interactions with biological targets. Ongoing research aims to explore its efficacy and safety in therapeutic applications.

Industry: : Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its chemical properties contribute to enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions often inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound's structure allows it to bind to enzyme active sites or receptors, modulating their activity and resulting in changes to cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridin-2(1H)-one Core

Key structural analogs and their properties :

*Note: Molecular formula for the target compound is inferred from , adjusted for picolinoyl vs. benzoyl substitution.

Analysis :

- Methyl vs. Aryl Substituents : The 1,6-dimethyl configuration in the target compound may improve metabolic stability compared to 1,6-diaryl analogs (), where bulky aryl groups could hinder pharmacokinetics .

- 4-Position Functionalization: The picolinoylazetidin-3-yl-oxy group introduces a rigid, polar structure, contrasting with trifluoromethyl () or coumarin-tetrazole hybrids (). This substitution likely enhances target binding specificity but may reduce solubility compared to simpler fluorinated analogs .

Notes

- Structural analogs suggest that 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one may combine the metabolic stability of methyl groups with the target specificity of nitrogen-rich bicyclic substituents.

Biological Activity

1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with methyl and azetidine groups, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the inhibition of bacterial DNA polymerase IIIC, which is vital for bacterial replication and survival .

2. Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter levels. Research indicates alterations in norepinephrine, dopamine, and serotonin levels in animal models treated with this compound, suggesting potential applications in treating mood disorders .

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The exact mechanism of action is still under investigation but may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA polymerase IIIC | |

| Neuropharmacological | Modulation of neurotransmitter levels | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at low concentrations. This suggests potential for development into an antibiotic agent.

Case Study 2: Neuropharmacological Assessment

A study involving chronic treatment in zebrafish models indicated that the compound significantly reduced anxiety-like behaviors while also affecting monoamine levels. These findings support further exploration into its use for anxiety disorders .

Case Study 3: Cancer Cell Line Study

In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability, indicating potential as an anticancer agent. Further research is warranted to elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.